molecular formula C19H16Cl2N2O3 B2953278 (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide CAS No. 444179-98-0

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide

Cat. No. B2953278
CAS RN: 444179-98-0
M. Wt: 391.25
InChI Key: PEWYSOIQGJRHPP-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a key regulator of cell growth, differentiation, and survival.

Mechanism of Action

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR autophosphorylation, the downregulation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and the induction of apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide is its high potency and specificity for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide, including the development of more potent and selective EGFR inhibitors, the investigation of the mechanisms of resistance to EGFR inhibitors in cancer cells, and the exploration of combination therapies that target multiple signaling pathways. In addition, the use of (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide as a tool for studying EGFR signaling in non-cancer contexts, such as wound healing and tissue regeneration, may also be of interest.
In conclusion, (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide is a promising small molecule inhibitor with potential applications in cancer research. Its high potency and specificity for EGFR make it a valuable tool for studying the role of this receptor in cancer biology. Further research is needed to fully understand the mechanisms of action and potential limitations of this compound, as well as to explore its potential for use in combination therapies and non-cancer contexts.

Synthesis Methods

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-(3,4-dichlorobenzyloxy)-3-ethoxyphenol with 2-cyano-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate can then be converted to (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide through a series of steps involving reduction and deprotection.

Scientific Research Applications

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide has been extensively studied for its potential applications in cancer research, particularly in the treatment of tumors that overexpress EGFR. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and has been found to be effective against a variety of tumor types, including breast, lung, and colon cancer.

properties

IUPAC Name

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-25-18-9-12(7-14(10-22)19(23)24)4-6-17(18)26-11-13-3-5-15(20)16(21)8-13/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYSOIQGJRHPP-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide

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